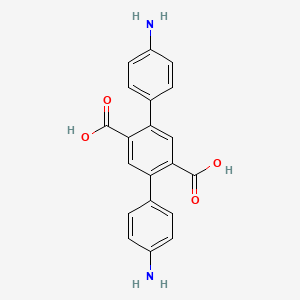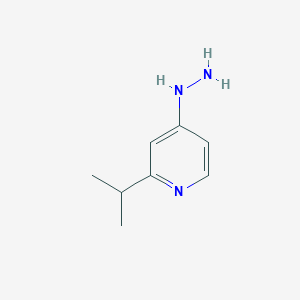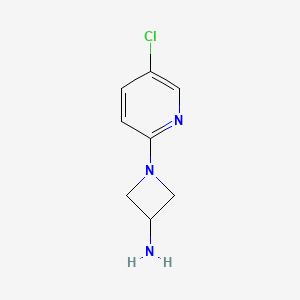
1-(5-Chloropyridin-2-yl)azetidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropyridin-2-yl)azetidin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an azetidine ring attached at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)azetidin-3-amine typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under basic conditions. For instance, starting with 3-chloro-2-hydrazinopyridine, the compound can be synthesized through a series of reactions involving dimethyl butynedioate or diethyl butynedioate, followed by cyclization and chlorination .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization and substitution reactions efficiently .
化学反应分析
Types of Reactions: 1-(5-Chloropyridin-2-yl)azetidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
1-(5-Chloropyridin-2-yl)azetidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(5-Chloropyridin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring’s inherent strain and the pyridine ring’s electronic properties contribute to its reactivity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
1-(Pyridin-2-yl)azetidin-3-amine: Similar structure but lacks the chlorine substitution.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional ring structures and substituents.
Uniqueness: 1-(5-Chloropyridin-2-yl)azetidin-3-amine is unique due to the presence of both the chlorine-substituted pyridine ring and the azetidine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
属性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC 名称 |
1-(5-chloropyridin-2-yl)azetidin-3-amine |
InChI |
InChI=1S/C8H10ClN3/c9-6-1-2-8(11-3-6)12-4-7(10)5-12/h1-3,7H,4-5,10H2 |
InChI 键 |
BLKZWSURAFJGAO-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


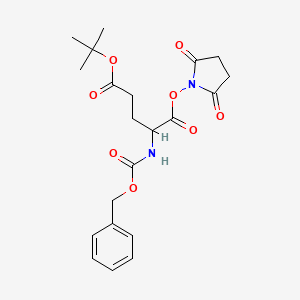
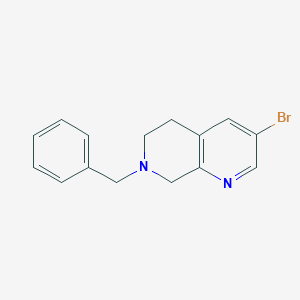
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
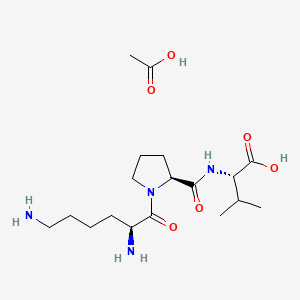
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)

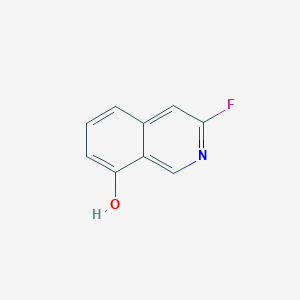
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
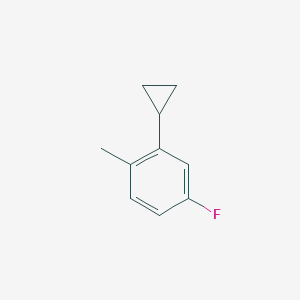
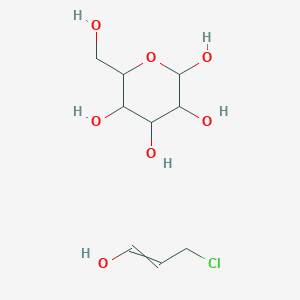
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
